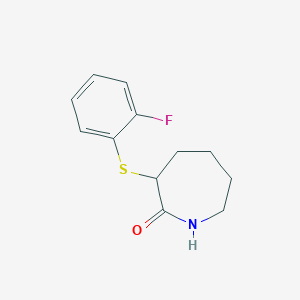

3-(2-Fluorophenyl)sulfanylazepan-2-one

Description

3-(2-Fluorophenyl)sulfanylazepan-2-one is a seven-membered lactam derivative featuring a sulfanyl (-S-) group substituted with a 2-fluorophenyl ring at the 3-position of the azepan-2-one backbone. The fluorine atom at the ortho position of the phenyl ring may enhance metabolic stability and influence electronic properties, while the sulfanyl group contributes to hydrophobic interactions and conformational flexibility .

Properties

IUPAC Name |

3-(2-fluorophenyl)sulfanylazepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNOS/c13-9-5-1-2-6-10(9)16-11-7-3-4-8-14-12(11)15/h1-2,5-6,11H,3-4,7-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGERTLNCMJOFRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)SC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 3-(2-Fluorophenyl)sulfanylazepan-2-one, a comparative analysis with analogous compounds is essential. The following table summarizes key structural and electronic differences:

Key Observations:

Ring Size and Conformation: The 7-membered azepan-2-one core in this compound allows greater conformational flexibility compared to 5-membered pyrazoles or 6-membered piperidin-2-ones. This flexibility may influence binding to larger enzyme active sites .

Substituent Effects :

- Fluorine vs. Chlorine : The 2-fluorophenyl group in the target compound reduces steric hindrance compared to 3-chlorophenyl (as in the pyrazole analog), while the electronegative fluorine enhances electron-withdrawing effects, altering charge distribution .

- Sulfanyl Group Positioning : The sulfanyl group at C3 in azepan-2-one vs. C5 in the pyrazole derivative affects electronic delocalization. For example, in the pyrazole analog (), the C4–S1 bond (1.78 Å) and C6–S1 bond (1.82 Å) suggest partial double-bond character, stabilizing the thioether linkage .

Electronic and Steric Profiles: The trifluoromethyl (CF3) group in the pyrazole compound introduces significant steric bulk and electron-withdrawing effects, which are absent in the azepan-2-one derivative. This difference may impact membrane permeability and metabolic pathways.

Research Findings and Implications

- Synthetic Accessibility : The azepan-2-one scaffold is synthetically challenging due to ring-strain considerations, whereas pyrazole derivatives (e.g., ) are more straightforward to functionalize via nucleophilic aromatic substitution .

- Biological Activity: Fluorinated sulfanyl compounds often exhibit improved pharmacokinetic profiles. For instance, the 2-fluorophenyl group in the target compound may reduce oxidative metabolism compared to non-fluorinated analogs.

- Structural Data : Bond angle analysis (e.g., C3–C4–S1 = 112.5° in the pyrazole analog) suggests that steric interactions between substituents influence molecular geometry, which could correlate with target binding efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.